SDZ-NVI-085 was developed by the pharmaceutical company Sandoz, which is part of the Novartis Group. It is classified under the following categories:
The synthesis of SDZ-NVI-085 involves several key steps, often utilizing standard organic chemistry techniques. While specific proprietary methods may not be publicly available, general synthetic approaches include:
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity.
The molecular structure of SDZ-NVI-085 can be represented by its chemical formula and its molecular weight of approximately 296.41 g/mol.
The three-dimensional conformation plays a crucial role in its biological activity, influencing how well it fits into receptor sites.
SDZ-NVI-085 participates in several chemical reactions, particularly those involving receptor interactions. Key reactions include:
These reactions are essential for understanding the therapeutic potential of SDZ-NVI-085 in clinical settings.
The mechanism of action for SDZ-NVI-085 involves:
Studies suggest that this dual mechanism allows SDZ-NVI-085 to stabilize respiratory function while also addressing symptoms of excessive daytime drowsiness.
SDZ-NVI-085 exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and storage considerations in pharmaceutical applications.
SDZ-NVI-085 has several promising applications in scientific research and clinical practice:
SDZ NVI 085 (naphtoxazine), a chemically defined compound (C₁₅H₂₁NO₂S), represents a pharmacologically unique agent exhibiting dual receptor activity. Its core structure features a hexahydronaphthoxazine backbone with methoxy and methylthio substituents, contributing to its distinctive receptor interaction profile [6]. Preclinical research identifies this compound as a significant tool for probing adrenergic and serotonergic receptor dynamics.
SDZ NVI 085 demonstrates a functionally complex pharmacological profile, acting simultaneously as an α₁A-adrenoceptor agonist and a 5-HT₂A receptor antagonist. This dual activity was elucidated through isolated tissue experiments. In the rat isolated caudal artery precontracted with serotonin (5-HT, 1 μM), SDZ NVI 085 induced a concentration-dependent relaxation, yielding a pIC₅₀ value of 7.2 ± 0.1, indicating potent functional antagonism of serotonin-mediated contraction [2]. Crucially, this relaxing effect was specific to serotonin-induced tone, as the compound failed to relax arteries precontracted with vasopressin or the thromboxane mimetic U46619, underscoring its selective serotonergic antagonism rather than a generalized vasorelaxant effect [1] [2]. Receptor binding and functional studies confirmed that this antagonism specifically targets the 5-HT₂A receptor subtype. Schild regression analysis against 5-HT-induced contractions provided a pA₂ estimate of 8.0 (slope ≈ 1.0), characteristic of reversible competitive antagonism [2] [3]. Pharmacological resultant analysis further demonstrated a syntopic interaction between SDZ NVI 085 and the prototypical 5-HT₂ antagonist ketanserin, confirming shared binding at the 5-HT₂A receptor [1]. Concurrently, SDZ NVI 085 exhibits agonist properties at α₁-adrenoceptors, with pronounced selectivity for the α₁A-subtype, as evidenced by its contractile effects in tissues enriched with this subtype and its binding affinity profile [1] [6].
Table 1: Key Pharmacodynamic Parameters of SDZ NVI 085
Parameter | Value/Characterization | Experimental System | Source |
---|---|---|---|
5-HT₂A Antagonism pIC₅₀ | 7.2 ± 0.1 | Rat caudal artery (5-HT precontracted) | Lachnit et al. [2] |
5-HT₂A Antagonism pA₂ | 8.0 (slope = 1.0) | Schild analysis vs. 5-HT | Lachnit et al. [2] |
5-HT₂A Binding Interaction | Syntopic with Ketanserin | Pharmacological resultant analysis | Lachnit et al. [1] |
α₁A-AR Selectivity | Affinity: α₁A >>> α₁B | Rat tissue binding/functional studies | Eltze et al. [1] |
The 5-HT₂A receptor antagonism of SDZ NVI 085 is mechanistically defined as reversible and competitive. This characterization stems from its consistent ability to induce parallel rightward shifts in 5-HT concentration-effect curves across vascular tissues without suppressing the maximal contractile response – a hallmark of competitive antagonism [2] [4]. In rat aorta, a classic preparation expressing functional 5-HT₂A receptors, SDZ NVI 085 potently inhibited 5-HT-induced contractions, yielding a pKB value of 8.13 ± 0.08 [4]. This potency significantly exceeded that observed for its structurally related analogue SK&F 89748-A (pA₂ ≈ 6.0), highlighting SDZ NVI 085's exceptional affinity for the vascular 5-HT₂A receptor. The competitive nature was further solidified by Schild regression analysis in the rat caudal artery, yielding a linear plot with a slope not significantly different from unity (1.0), satisfying the criteria for simple competitive antagonism [2]. These findings collectively demonstrate that SDZ NVI 085 binds reversibly to the 5-HT₂A receptor at the same site as serotonin (the orthosteric site), preventing agonist binding and subsequent receptor activation and vasoconstriction. This property was considered potentially significant for its overall in vivo pharmacological effects, potentially modulating vascular responses and central serotonergic pathways [2].
SDZ NVI 085 exhibits marked subtype selectivity within the α₁-adrenoceptor family, demonstrating a clear preference for the α₁A-subtype over the α₁B-subtype. This discrimination is a defining characteristic observed across diverse experimental paradigms. Early functional investigations in rat tissues revealed significantly different potencies: SDZ NVI 085 was substantially more potent in contracting the vas deferens (enriched in α₁A-ARs) compared to its effects in the spleen or aorta (tissues with significant α₁B-AR populations) [1] [6]. Binding studies using radiolabeled antagonists like [³H]prazosin provided quantitative evidence for this selectivity. SDZ NVI 085 displayed considerably higher affinity (lower Ki values) for the α₁A-subtype identified in tissues such as the rat cerebral cortex (specifically the prazosin-high affinity sites representing α₁A-ARs) and the vas deferens, compared to its affinity for the α₁B-subtype predominant in tissues like the rat liver or spleen [1] [5]. This binding selectivity profile (α₁A >>> α₁B) differentiated SDZ NVI 085 from non-selective α₁-agonists like phenylephrine and established it as a valuable pharmacological tool for dissecting α₁A-AR functions. The molecular basis for this selectivity is attributed to its specific chemical structure, particularly the naphthoxazine core and its substituents, allowing preferential interaction with the ligand-binding domain of the α₁A-adrenoceptor subtype [1] [5] [6].
The subtype selectivity of SDZ NVI 085 translates into distinct tissue-specific functional responses in the rat, primarily mediated through α₁A-adrenoceptor activation:
Table 2: Functional Selectivity of SDZ NVI 085 in Rat Tissues
Tissue | Dominant α₁-AR Subtype(s) | SDZ NVI 085 Primary Effect | Potency/Efficacy Relative to α₁B-Tissues | Key Evidence |
---|---|---|---|---|
Vas Deferens | α₁A | Potent Agonist (Contraction) | Higher Potency | High sensitivity to low conc.; blocked by α₁A-antagonists [1] [6] |
Thoracic Aorta | α₁B / α₁D | Weak Agonist / Partial Agonist | Lower Efficacy (Max Response) | Lower max contraction vs. NA; CEC-resistant contraction [1] [4] [5] |
Kidney | α₁A | Agonist (Vasoconstriction) | Higher Potency | Pattern of vascular/tubular effects matches α₁A-activation [1] [6] |
Liver | α₁B | Weak/No Agonist Effect | Lower Affinity/Potency | Minimal functional response; low binding affinity [1] [5] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7